molecular formula C19H28N2O5S B11114537 N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11114537
M. Wt: 396.5 g/mol
InChI Key: AATAFRHCHLWZSA-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-(7-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a methanesulfonyl group, a methoxy-substituted benzopyran ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-(7-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzopyran ring system. The methoxy group is introduced via methylation reactions, while the piperidine ring is synthesized through cyclization reactions. The final step involves the coupling of the methanesulfonyl group with the piperidine carboxamide under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-METHANESULFONYL-N-(7-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of methoxy-substituted benzopyran aldehydes or acids.

    Reduction: Formation of piperidine amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

1-METHANESULFONYL-N-(7-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-(7-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The benzopyran ring may interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    1-METHANESULFONYL-N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE: Lacks the methoxy group, which may affect its biological activity.

    1-METHANESULFONYL-N-(7-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-ACETAMIDE: Has an acetamide group instead of a carboxamide, potentially altering its reactivity and interactions.

Uniqueness: The presence of the methoxy group and the specific arrangement of functional groups in 1-METHANESULFONYL-N-(7-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE contributes to its unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C19H28N2O5S/c1-19(2)12-16(15-6-5-14(25-3)11-17(15)26-19)20-18(22)13-7-9-21(10-8-13)27(4,23)24/h5-6,11,13,16H,7-10,12H2,1-4H3,(H,20,22)

InChI Key

AATAFRHCHLWZSA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=C(C=C2)OC)NC(=O)C3CCN(CC3)S(=O)(=O)C)C

Origin of Product

United States

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